
4-(3,4-Dimethylphenyl)benzaldehyde
Vue d'ensemble
Description
4-(3,4-Dimethylphenyl)benzaldehyde is a benzaldehyde derivative . It is the OH radical initiated oxidative degradation product of trimethylbenzene . The rate coefficient of the gas-phase reaction between 4-(3,4-Dimethylphenyl)benzaldehyde and OH radical is 24.6±4.0×10 -12 cm 3 molecule -1 s -1 .
Synthesis Analysis
The synthesis of 4-(3,4-Dimethylphenyl)benzaldehyde involves reactions at the benzylic position, which are very important for synthesis problems . These reactions include free radical bromination, nucleophilic substitution, and oxidation .Molecular Structure Analysis
The molecular formula of 4-(3,4-Dimethylphenyl)benzaldehyde is C9H10O . Its molecular weight is 134.18 . The vibrational analysis of 4-(3,4-Dimethylphenyl)benzaldehyde based on FT-IR spectra, FT-Raman spectra, ab initio and density functional theory (DFT) calculations have been reported .Chemical Reactions Analysis
Reactions that occur at the benzylic position are very important for synthesis problems . These include free radical bromination, nucleophilic substitution, and oxidation .Physical And Chemical Properties Analysis
4-(3,4-Dimethylphenyl)benzaldehyde has a melting point of 225-226 °C . Its boiling point is 226 °C (lit.) . The density of 4-(3,4-Dimethylphenyl)benzaldehyde is 1.012 g/mL at 25 °C (lit.) . It has a refractive index n20/D of 1.551 (lit.) .Safety And Hazards
Propriétés
IUPAC Name |
4-(3,4-dimethylphenyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-11-3-6-15(9-12(11)2)14-7-4-13(10-16)5-8-14/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBMHVOMCSIWCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(C=C2)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374382 | |
| Record name | 4-(3,4-dimethylphenyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dimethylphenyl)benzaldehyde | |
CAS RN |
343604-05-7 | |
| Record name | 4-(3,4-dimethylphenyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

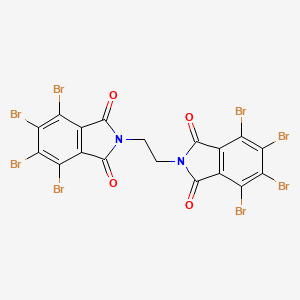




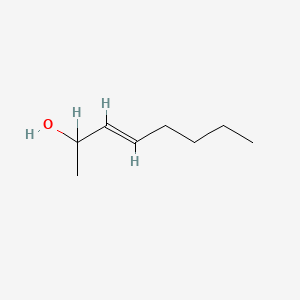

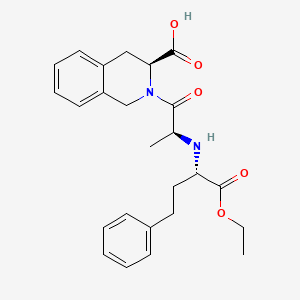
![Propanenitrile, 3-[(3-methylphenyl)amino]-](/img/structure/B1585796.png)
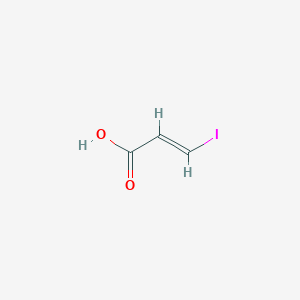
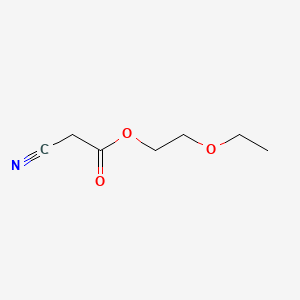


![2-Methyl-4-nitro-1H-benzo[d]imidazole](/img/structure/B1585806.png)